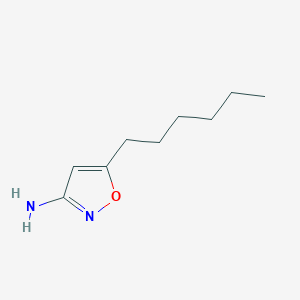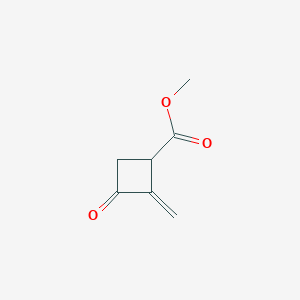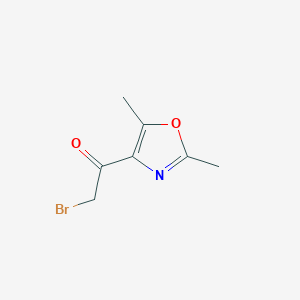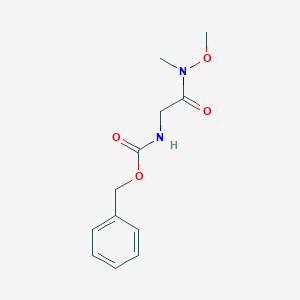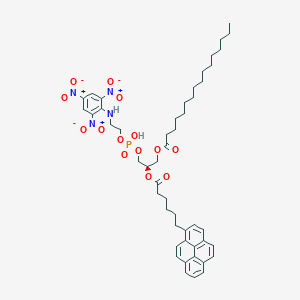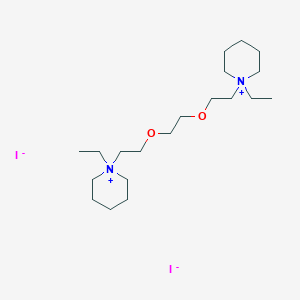
Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide, also known as PEI, is a cationic polymer that is commonly used in scientific research. It is synthesized through the reaction of ethylenediamine and epichlorohydrin and has a molecular weight of approximately 25 kDa. PEI has been extensively studied due to its ability to bind with negatively charged molecules such as DNA and RNA, making it a valuable tool in gene delivery and transfection.
Mechanism of Action
The mechanism of action of Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide is based on its ability to bind with negatively charged molecules such as DNA and RNA. The cationic charge of the polymer allows it to interact with the negatively charged phosphate groups of DNA and RNA, resulting in the formation of a stable complex. This complex can then be taken up by cells, allowing for the delivery of genetic material.
Biochemical and Physiological Effects:
Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide can induce cytotoxicity and apoptosis in certain cell types. However, the mechanism behind this effect is not fully understood. Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide has also been shown to induce an inflammatory response in vivo, which may limit its use in certain applications.
Advantages and Limitations for Lab Experiments
One of the primary advantages of Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide is its ability to efficiently deliver genetic material into cells. It is also relatively easy to synthesize and can be modified to improve its properties. However, Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide has a number of limitations. It can be cytotoxic at high concentrations, and its cationic charge can cause it to interact with negatively charged molecules in the environment, leading to non-specific binding. Additionally, its use in vivo is limited by its ability to induce an inflammatory response.
Future Directions
There are a number of future directions for research involving Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide. One area of interest is the development of more efficient and targeted gene delivery systems. Researchers are also exploring the use of Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide in the development of new drug delivery systems and in the synthesis of nanoparticles. Additionally, there is ongoing research into the mechanism behind the cytotoxic effects of Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide and how these effects can be mitigated.
Synthesis Methods
Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide is synthesized through the reaction of ethylenediamine and epichlorohydrin. The reaction results in the formation of a highly branched polymer with a high degree of cationic charge. The polymer is then purified through a series of steps including dialysis and precipitation to remove any impurities.
Scientific Research Applications
Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide has a wide range of applications in scientific research. One of its primary uses is in gene delivery and transfection. Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide can bind with negatively charged molecules such as DNA and RNA, allowing for the efficient delivery of genetic material into cells. Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide has also been used in the development of drug delivery systems and in the synthesis of nanoparticles.
properties
CAS RN |
111562-23-3 |
|---|---|
Product Name |
Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide |
Molecular Formula |
C20H42I2N2O2 |
Molecular Weight |
596.4 g/mol |
IUPAC Name |
1-ethyl-1-[2-[2-[2-(1-ethylpiperidin-1-ium-1-yl)ethoxy]ethoxy]ethyl]piperidin-1-ium;diiodide |
InChI |
InChI=1S/C20H42N2O2.2HI/c1-3-21(11-7-5-8-12-21)15-17-23-19-20-24-18-16-22(4-2)13-9-6-10-14-22;;/h3-20H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
MBOWCLHZBQQHEN-UHFFFAOYSA-L |
SMILES |
CC[N+]1(CCCCC1)CCOCCOCC[N+]2(CCCCC2)CC.[I-].[I-] |
Canonical SMILES |
CC[N+]1(CCCCC1)CCOCCOCC[N+]2(CCCCC2)CC.[I-].[I-] |
synonyms |
1-ethyl-1-[2-[2-[2-(1-ethyl-3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethoxy] ethoxy]ethyl]-3,4,5,6-tetrahydro-2H-pyridine diiodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate](/img/structure/B37850.png)
